3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid is a complex organic compound that features a quinoline core substituted with a phenyl group and a 4-chlorophenylsulfanyl group
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenyl and 4-chlorophenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amines, using reagents like hydrogen gas with a palladium catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted quinoline derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Comparison with Similar Compounds
3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities.
Phenylsulfanyl derivatives: These compounds share the phenylsulfanyl group and may have similar chemical reactivity.
Chlorophenyl derivatives: These compounds share the chlorophenyl group and may have similar physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and activities compared to other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClNO2S/c23-15-10-12-16(13-11-15)27-21-19(22(25)26)17-8-4-5-9-18(17)24-20(21)14-6-2-1-3-7-14/h1-13H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMHHPBUOZINSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2SC4=CC=C(C=C4)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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